The Discovery and Synthesis of BMS-536924: A Potent Inhibitor of the Insulin-like Growth Factor-1 Receptor
The Discovery and Synthesis of BMS-536924: A Potent Inhibitor of the Insulin-like Growth Factor-1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis and progression of numerous cancers, making it a compelling target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the discovery and synthesis of BMS-536924, a potent and selective small-molecule inhibitor of IGF-1R and the structurally related insulin receptor (IR). We will delve into the preclinical data that underscore its mechanism of action, biological activity, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key biological and experimental workflows are provided to equip researchers and drug development professionals with a thorough understanding of this significant compound.
Introduction: The Rationale for Targeting IGF-1R
The IGF-1R signaling network is a critical regulator of normal cellular physiology. Upon binding its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events primarily through the phosphoinositide 3-kinase (PI3K)/Akt and the Ras-mitogen-activated protein kinase (MAPK) pathways.[1][2] This signaling cascade ultimately promotes cell cycle progression, inhibits apoptosis, and enhances cell migration and invasion.[3]
In many malignancies, the IGF-1R pathway is aberrantly activated, contributing to tumor growth and resistance to conventional therapies.[4] Consequently, the development of agents that specifically inhibit IGF-1R has been a major focus of oncology drug discovery. Small molecule tyrosine kinase inhibitors (TKIs) offer the advantage of oral bioavailability and the ability to target the intracellular kinase domain of the receptor.
The Discovery of BMS-536924: A Lead Optimization Journey
BMS-536924, chemically known as (S)-4-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)-3-(4-methyl-6-morpholino-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one, emerged from a focused lead optimization program by Bristol-Myers Squibb. The development of this compound showcases a classic structure-activity relationship (SAR) driven approach to enhance potency, selectivity, and pharmacokinetic properties. While the precise, step-by-step synthesis of the initial hits is proprietary, the evolution to BMS-536924 involved modifications to improve metabolic stability and reduce off-target effects, particularly inhibition of cytochrome P450 enzymes. The morpholine moiety and the specific stereochemistry of the hydroxyethylamino side chain were identified as key for potent and selective inhibition.
Synthesis of BMS-536924
While a detailed, publicly disclosed, step-by-step synthesis protocol for BMS-536924 is not available, the synthesis of structurally related benzimidazole derivatives has been described in the patent literature. The general approach likely involves the condensation of a substituted o-phenylenediamine with a pyridinone derivative bearing a carboxylic acid or its activated equivalent to form the central benzimidazole core. The final key step would involve the coupling of the chiral hydroxyethylamino side chain. The synthesis of key intermediates, such as those for related compounds like Bendamustine, often involves multi-step sequences including nitration, reduction, and cyclization reactions to construct the benzimidazole ring system.
Biological Activity and Mechanism of Action
BMS-536924 is an ATP-competitive inhibitor of the IGF-1R and IR kinases. It exerts its biological effects by blocking the autophosphorylation of these receptors and subsequently inhibiting downstream signaling pathways.
In Vitro Potency and Selectivity
BMS-536924 demonstrates potent inhibition of both IGF-1R and the insulin receptor (IR). It also exhibits activity against other kinases at higher concentrations.
| Target | IC50 (nM) |
| IGF-1R | 100 |
| Insulin Receptor (IR) | 73 |
| FAK | 150 |
| Lck | 341 |
| Table 1: Kinase Inhibitory Profile of BMS-536924. [5][6] |
Cellular Activity
In cellular assays, BMS-536924 effectively inhibits IGF-1-stimulated IGF-1R phosphorylation and downstream signaling, leading to the suppression of Akt and ERK phosphorylation.[6] This inhibition of key survival and proliferation pathways translates into potent anti-proliferative activity in a variety of cancer cell lines. For instance, in CD8-IGF-IR-MCF10A cells, which are engineered to overexpress IGF-1R, BMS-536924 inhibits growth with an IC50 of 0.48 µM.[5] Furthermore, treatment with BMS-536924 has been shown to induce a G0/G1 cell cycle arrest and promote apoptosis.[5]
Preclinical Pharmacokinetics
Preclinical studies in various animal models have demonstrated that BMS-536924 possesses good oral bioavailability.[6] However, significant non-linear pharmacokinetics have been observed in rodents at increasing oral doses.[6] The pharmacokinetic profile of a drug is a critical determinant of its clinical utility, influencing dosing regimens and potential for therapeutic efficacy.
| Species | Bioavailability (%) |
| Mouse | 78 |
| Rat | ~100 |
| Dog | 29 |
| Monkey | 8 |
| Table 2: Oral Bioavailability of BMS-536924 and a Structurally Related Compound (BMS-690514) in Preclinical Species. [7] |
In Vivo Efficacy
The anti-tumor activity of BMS-536924 has been evaluated in various xenograft models. Oral administration of the compound has been shown to significantly inhibit tumor growth in a dose-dependent manner.[6] For example, in a CD8-IGF-1R-MCF10A xenograft model, a 100 mg/kg dose of BMS-536924 resulted in a 76% reduction in tumor volume after two weeks of treatment.[6] In glioma xenograft models, intraperitoneal administration of BMS-536924 at 40 mg/kg led to significant tumor growth inhibition.[8] Importantly, these anti-tumor effects were achieved at well-tolerated doses, with no significant adverse effects on body weight or glucose levels at the time of sacrifice.[6]
Experimental Protocols
IGF-1R Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the activity of IGF-1R by measuring the amount of ADP produced during the kinase reaction.
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Materials: Recombinant IGF-1R enzyme, kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT), ATP, substrate (e.g., a synthetic peptide), and ADP-Glo™ Kinase Assay kit.[9]
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Procedure:
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In a 384-well plate, add the test compound (BMS-536924) at various concentrations.
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Add the IGF-1R enzyme and the peptide substrate.
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Initiate the reaction by adding ATP.
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Incubate at 30°C for a specified time (e.g., 60 minutes).
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Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
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Incubate for 40 minutes at room temperature.
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Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate for 30 minutes at room temperature.
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Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
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Cellular IGF-1R Phosphorylation Assay
This assay measures the ability of an inhibitor to block IGF-1-induced autophosphorylation of IGF-1R in a cellular context.
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Materials: Cancer cell line expressing IGF-1R (e.g., MCF-7), serum-free medium, IGF-1 ligand, lysis buffer, antibodies against total IGF-1R and phosphorylated IGF-1R (p-IGF-1R).
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Procedure:
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Plate cells and allow them to adhere overnight.
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Serum-starve the cells for 24 hours to reduce basal receptor activation.
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Pre-treat the cells with various concentrations of BMS-536924 for 1-2 hours.
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Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
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Lyse the cells and collect the protein lysates.
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Perform Western blotting using antibodies to detect the levels of total IGF-1R and p-IGF-1R. A decrease in the p-IGF-1R signal relative to the total IGF-1R signal indicates inhibition of receptor phosphorylation.
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Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay assesses the effect of the inhibitor on cell division by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
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Materials: Cancer cell line, 96-well plates, [³H]-thymidine.
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Procedure:
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Seed cells in 96-well plates and allow them to attach.
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Treat the cells with a serial dilution of BMS-536924 for 72 hours.
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Pulse the cells with [³H]-thymidine for the final 3-4 hours of incubation.
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Harvest the cells onto filter plates and measure the incorporated radioactivity using a scintillation counter. A reduction in radioactivity indicates inhibition of cell proliferation.
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In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-536924 in a mouse model.
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Materials: Immunocompromised mice (e.g., nude mice), cancer cell line for implantation, BMS-536924 formulation for oral or intraperitoneal administration.
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Procedure:
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Subcutaneously inject cancer cells into the flank of the mice.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomize the mice into control and treatment groups.
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Administer BMS-536924 at the desired dose and schedule (e.g., once or twice daily by oral gavage). The vehicle used for the control group should be the same as that used to formulate the drug.
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Measure tumor volume with calipers at regular intervals.
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Monitor the body weight and general health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
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Visualizations
Figure 1: Simplified IGF-1R Signaling Pathway.
Figure 2: General Drug Discovery Workflow for Kinase Inhibitors.
Figure 3: Preclinical Experimental Workflow for an IGF-1R Inhibitor.
Conclusion
BMS-536924 represents a significant advancement in the development of small-molecule inhibitors targeting the IGF-1R pathway. Its potent and selective inhibition of IGF-1R and IR, coupled with favorable preclinical pharmacokinetics and robust in vivo anti-tumor efficacy, established it as a valuable tool for cancer research and a promising scaffold for the development of clinical candidates. The comprehensive data available for BMS-536924 provides a clear illustration of the modern drug discovery process for kinase inhibitors, from initial target validation to preclinical proof-of-concept. This technical guide serves as a detailed resource for scientists and researchers working to further understand and therapeutically exploit the IGF-1R signaling axis in oncology and other diseases.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. schrodinger.com [schrodinger.com]
- 9. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
